molecular formula C15H22O B1196680 Curlone CAS No. 82508-14-3

Curlone

Cat. No. B1196680
CAS RN: 82508-14-3
M. Wt: 218.33 g/mol
InChI Key: JIJQKFPGBBEJNF-UHFFFAOYSA-N
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Description

Curlone is a bisabolane-type sesquiterpene compound found in the turmeric rhizome and is a major component in its essential oil . It is also known as β-turmerone . It has been identified as an antioxidant compound of turmeric oil that has good bioavailability . Curlone exerts antibacterial and antifungal activity against disease-causing microbes . Along with turmerones, curlone helps prevent clogged arteries, which could help prevent or resolve blood clots that cause strokes or heart attacks .


Molecular Structure Analysis

Curlone has a molecular formula of C15H22O . Its molecular weight is 218.3346 . The IUPAC Standard InChI for Curlone is InChI=1S/C15H22O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5,7,9,13-14H,3,6,8,10H2,1-2,4H3 .


Physical And Chemical Properties Analysis

Curlone has a molecular weight of 218.3346 . The average mass is 218.335 Da and the monoisotopic mass is 218.167068 Da .

Scientific Research Applications

  • Curlone, identified as a sesquiterpenoid from the rhizomes of Curcuma longa (turmeric), has been isolated and structurally characterized. The stereostructure of Curlone was determined as (6 S)-2-methyl-6-[(1 S)-4-methylene-2-cyclohexen-1-yl]-2-hepten-4-one based on spectral properties and chemical conversion to the known (+)-ar-turmerone (Kiso, Suzuki, Oshima, & Hikino, 1983).

  • The efficacy of different extractants, including methoxynonafluorobutane (Novec 7100), fluoroketone, and n-hexane, for extracting essential oil from Curcuma longa L. roots, was compared. Methoxynonafluorobutane was found to be the most efficient for extracting ar-tumerone and curlone, suggesting its potential as an extracting agent for pharmacologically relevant components (Zhilyakova, Novikov, Pisarev, Boyko, & Nikitin, 2019).

  • Research on curli, extracellular amyloid fibers produced by bacteria like Escherichia coli, has provided insights into amyloid fiber formation and biofilm development. These studies, while not directly on Curlone, delve into the mechanisms of amyloid fiber formation and their role in biofilm formation, offering broader context into similar molecular structures and functions (Barnhart & Chapman, 2006).

  • The role of bacterial chaperones, such as CsgE and CsgC, in modulating amyloid formation, including their impact on human α-synuclein amyloid formation, has been studied. These findings provide insights into the regulation of amyloid assembly, relevant to understanding the behavior of similar molecular structures like Curlone (Chorell et al., 2015).

properties

IUPAC Name

2-methyl-6-(4-methylidenecyclohex-2-en-1-yl)hept-2-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5,7,9,13-14H,3,6,8,10H2,1-2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJQKFPGBBEJNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C=C(C)C)C1CCC(=C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001002746
Record name 2-Methyl-6-(4-methylidenecyclohex-2-en-1-yl)hept-2-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001002746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Curlone

CAS RN

82508-14-3, 87440-60-6
Record name beta-Turmerone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082508143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-6-(4-methylidenecyclohex-2-en-1-yl)hept-2-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001002746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Curlone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037068
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Curlone
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Curlone

Citations

For This Compound
1,300
Citations
Y Kiso, Y Suzuki, Y Oshima, H Hikino - Phytochemistry, 1983 - Elsevier
… that curlone was dehydrogenated to give (+)ar-turmerone was not only useful in the determination of the carbon skeleton of curlone… evidence pointed to the stereostructure 1 for curlone. …
Number of citations: 50 www.sciencedirect.com
N Mehrotra, S Sabarinath, S Suryawanshi, K Raj… - Chromatographia, 2009 - Springer
The herbal medicament derived from the lipid soluble fraction obtained from Curcuma longa L. (Zingiberaceae) has shown potential neuroprotective activity in disorders like stroke. HM …
Number of citations: 7 link.springer.com
GK Jayaprakasha, BS Jena, PS Negi… - … für Naturforschung C, 2002 - degruyter.com
… Turmeric oil contained aromatic turmerone (31.32%), turmerone (15.08%) and curlone (9.7%), whereas fractions III has aromatic turmerone (44.5%), curlone (19.22%) and turmerone (…
Number of citations: 304 www.degruyter.com
GK Jayaprakasha, PS Negi… - … für Naturforschung C, 2001 - degruyter.com
… Aromatic turmerone, turmerone and curlone were major compounds present in fraction II … of Aromatic turmerone, turmerone, curlone and compounds (6-9) and antifungal ac tivity. …
Number of citations: 104 www.degruyter.com
XG He, LZ Lin, LZ Lian, M Lindenmaier - Journal of Chromatography A, 1998 - Elsevier
… Fractions 26–28 offered a viscous oil, curlone (6), and fractions 37–40 offered a viscous oil, ar-turmelone (5). Their identities were confirmed by 1 H-NMR analysis in comparison with …
Number of citations: 195 www.sciencedirect.com
PS Negi, GK Jayaprakasha… - Journal of agricultural …, 1999 - ACS Publications
… ar-Turmerone, turmerone, and curlone were found to be the major compounds present in … MIC levels of fraction II were lower due to enrichment of ar-turmerone, turmerone, curlone, 4, 5, …
Number of citations: 742 pubs.acs.org
S Naz, S Ilyas, Z Parveen, S Javed - Asian Journal of Chemistry, 2010 - researchgate.net
… The chemical constituents of volatile oil were identified using GC and GC-MS and main components are ar-tumerone, zingiberene, turmerone and curlone. The non-volatile compounds …
Number of citations: 64 www.researchgate.net
E Zhilyakova, O Novikov, D Pisarev… - … Innovations in Life …, 2019 - atlantis-press.com
the purpose of the present study was a comparative study of the ability of some freons to extract the essential oil of the roots of C. longa L. and to provide optimal conditions for its analy-…
Number of citations: 2 www.atlantis-press.com
V Jain, V Prasad, R Pal, S Singh - Journal of pharmaceutical and …, 2007 - Elsevier
… the present study, our aim was to develop an accurate, specific and reproducible HPLC method for determination of ar-turmerone and turmerone (mixture of α and β isomer) and curlone …
Number of citations: 54 www.sciencedirect.com
P Prakash, A Misra, WR Surin, M Jain, RS Bhatta… - Thrombosis research, 2011 - Elsevier
… Moreover, longer mean residence time (MRT) of ar-turmerone (13.2h), α,β-turmerone (11.6h) and Curlone (14.0h) and plasma elimination half lives in the range of 5.5 to 7.2hrs …
Number of citations: 137 www.sciencedirect.com

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